The compound 2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine is a complex organic molecule with potential applications in medicinal chemistry. It features a triazole moiety and a pyridine ring, which are significant in various pharmacological activities. The molecular formula of this compound is , and its molecular weight is approximately 386.9 g/mol. This compound is classified under heterocyclic compounds due to the presence of nitrogen-containing rings.
The synthesis of 2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine can be approached through several methods involving the construction of the triazole and pyridine rings.
These synthetic pathways require careful optimization to achieve high yields and purity.
The structure of 2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine can be represented using various notations:
InChI=1S/C19H19ClN4OS/c1-12-5-4-6-16(13(12)2)21-17(25)11-26-19-23-22-18(24(19)3)14-7-9-15(20)10-8-14/h4-10H,11H2,1-3H3,(H,21,25)
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)Cl)C
These representations indicate the connectivity of atoms within the molecule and help in predicting its reactivity and interactions with biological targets.
The chemical reactivity of 2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine can involve several types of reactions:
Understanding these reactions is crucial for modifying the compound for desired biological activities.
The mechanism of action for compounds like 2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine typically involves interaction with specific biological targets such as enzymes or receptors.
Data from pharmacological studies would provide insights into its efficacy and specificity against target proteins.
The physical and chemical properties of 2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.
This compound has potential applications in scientific research, particularly in:
Research into this compound could lead to significant advancements in drug development and therapeutic applications across various fields of medicine.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1